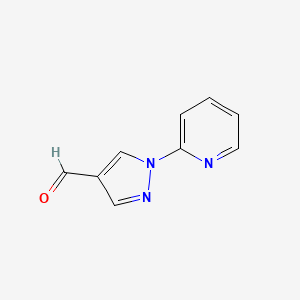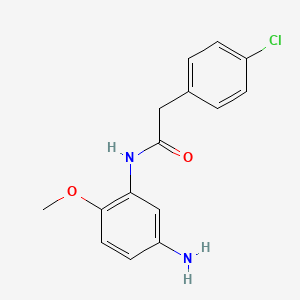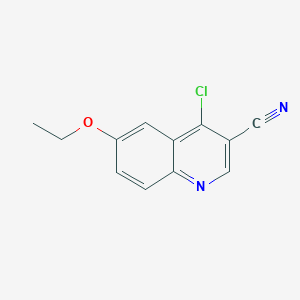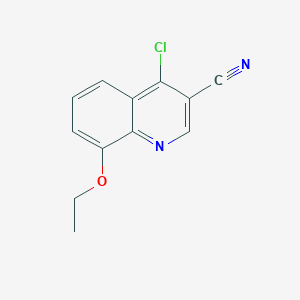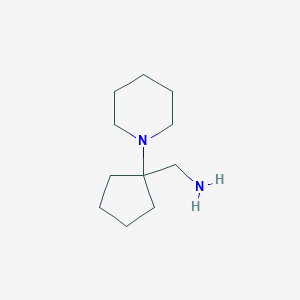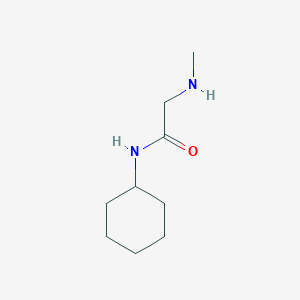![molecular formula C16H20N2O4 B1323338 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid CAS No. 885266-68-2](/img/structure/B1323338.png)
1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid
Übersicht
Beschreibung
The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis . It is often used for the protection of amines, particularly in the synthesis of peptides . The compound “2-(tert-Butoxycarbonylamino)-1-ethanol” is a derivative of the Boc group .
Molecular Structure Analysis
The molecular formula of “2-(tert-Butoxycarbonylamino)-1-ethanol” is C7H15NO3, and its molecular weight is 161.20 .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions . This deprotection is often carried out using trifluoroacetic acid (TFA) .
Physical And Chemical Properties Analysis
“2-(tert-Butoxycarbonylamino)-1-ethanol” is a liquid at 20°C . It has a boiling point of 92°C at 0.3 mmHg, a density of 1.05, and a refractive index of 1.45 .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Development
1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid and its derivatives have been explored in the synthesis of complex organic molecules. For example, derivatives of this compound have been used in a facile synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, showcasing its utility in generating compounds with potential anticancer properties. These derivatives were evaluated against a panel of about 60 human tumor cell lines, with some showing moderate activity against specific cancer sub-panels, highlighting the compound's relevance in medicinal chemistry and drug discovery (Carbone et al., 2013).
Synthetic Methodologies
The compound has been implicated in the development of new synthetic methodologies. For instance, its tert-butoxycarbonyl group has been utilized in the N-tert-butoxycarbonylation of amines, offering an efficient and environmentally friendly catalyst for protecting amines with the di-tert-butyl dicarbonate. This process is crucial in peptide synthesis, where the protection of amino groups is a fundamental step. The method is characterized by its efficiency, short reaction times, and the avoidance of side products, making it a valuable addition to the toolkit of synthetic chemists (Heydari et al., 2007).
Advanced Material Development
Additionally, the versatility of 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid extends to the field of material science. It has been used in the synthesis of new materials and functionalized molecules, such as in the preparation of novel indole derivatives. These materials have potential applications in designing new pharmacophores for anticancer agents. The synthesis of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, demonstrates the compound's role in creating molecules with promising cytotoxicity against various cancer cell lines, opening avenues for the development of novel therapeutic agents (Kumar et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-7-9-18-8-6-11-4-5-12(14(19)20)10-13(11)18/h4-6,8,10H,7,9H2,1-3H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKSQIDOSQMQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140725 | |
| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid | |
CAS RN |
885266-68-2 | |
| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1323259.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)


